![molecular formula C9H12O B14371631 6-Methylidenebicyclo[3.2.1]octan-2-one CAS No. 89936-95-8](/img/structure/B14371631.png)
6-Methylidenebicyclo[3.2.1]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylidenebicyclo[321]octan-2-one is a bicyclic organic compound with a unique structure that includes a methylene group attached to a bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidenebicyclo[3.2.1]octan-2-one typically involves an intramolecular Diels-Alder reaction. One common method starts with the commercially available monoterpene carvone. The sequence involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane ring opening . This method allows for the efficient conversion of carvone into the desired bicyclic system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methylidenebicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as manganese dioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride.
Substitution: The methylene group allows for various substitution reactions, which can be catalyzed by different reagents.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of this compound.
Reduction: Lithium aluminium hydride is used for the reduction of the compound to its corresponding alcohols.
Substitution: Various catalysts and reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methylidenebicyclo[3.2.1]octan-2-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of biologically active natural products.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 6-Methylidenebicyclo[3.2.1]octan-2-one exerts its effects is primarily through its ability to participate in various chemical reactions. The methylene group and the bicyclic structure allow it to interact with different molecular targets and pathways, facilitating the formation of complex molecules.
Comparison with Similar Compounds
6-Methylidenebicyclo[3.2.1]octan-2-one can be compared with other similar compounds, such as:
Bicyclo[3.2.1]octan-2-one: Lacks the methylene group, making it less reactive in certain substitution reactions.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom, which gives it different chemical properties and applications.
The uniqueness of this compound lies in its methylene group, which provides additional reactivity and versatility in chemical synthesis.
Properties
CAS No. |
89936-95-8 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
6-methylidenebicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C9H12O/c1-6-4-8-5-7(6)2-3-9(8)10/h7-8H,1-5H2 |
InChI Key |
HGYCJKUYZZVNCF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2CC1CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


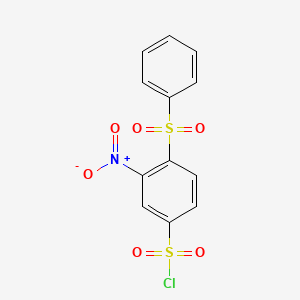
![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
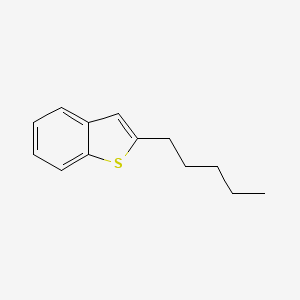
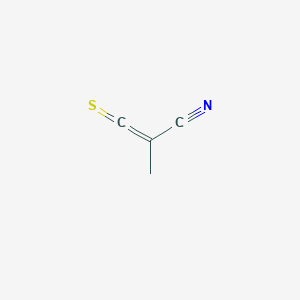
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
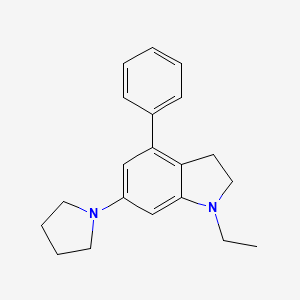
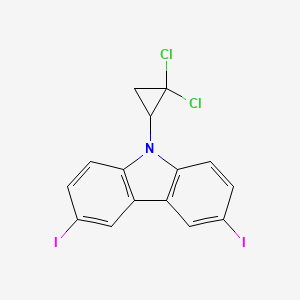
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)
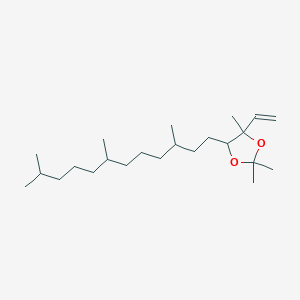
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)
methanone](/img/structure/B14371605.png)

![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
